molecular formula C23H14N4O2S B304540 6-methyl-2-(4-methylphenyl)-7-oxa-10-thia-5,12,20,21-tetrazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1(13),2,4(9),5,11,14,16,18,20-nonaen-8-one

6-methyl-2-(4-methylphenyl)-7-oxa-10-thia-5,12,20,21-tetrazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1(13),2,4(9),5,11,14,16,18,20-nonaen-8-one

Cat. No.: B304540
M. Wt: 410.4 g/mol
InChI Key: IMJBJYKRURPSCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-methyl-7-(4-methylphenyl)-11H-[1,3]oxazino[4’‘,5’‘:4’,5’]thieno[3’,2’:5,6]pyrido[3,2-c]cinnolin-11-one is a complex heterocyclic compound. This compound is notable for its intricate structure, which includes multiple fused rings and various functional groups. It is of interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and unique chemical properties.

Preparation Methods

The synthesis of 9-methyl-7-(4-methylphenyl)-11H-[1,3]oxazino[4’‘,5’‘:4’,5’]thieno[3’,2’:5,6]pyrido[3,2-c]cinnolin-11-one involves several steps, typically starting with the preparation of key intermediates. One common approach involves the cyclization of thiophene derivatives with isocyanates, followed by subsequent reactions to form the oxazine and pyridine rings . The reaction conditions often include the use of formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) as reagents . Industrial production methods may involve optimizing these reactions for higher yields and scalability.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

9-methyl-7-(4-methylphenyl)-11H-[1,3]oxazino[4’‘,5’‘:4’,5’]thieno[3’,2’:5,6]pyrido[3,2-c]cinnolin-11-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, with possible applications in treating various diseases.

    Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules with potential biological activities.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 9-methyl-7-(4-methylphenyl)-11H-[1,3]oxazino[4’‘,5’‘:4’,5’]thieno[3’,2’:5,6]pyrido[3,2-c]cinnolin-11-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 9-methyl-7-(4-methylphenyl)-11H-[1,3]oxazino[4’‘,5’‘:4’,5’]thieno[3’,2’:5,6]pyrido[3,2-c]cinnolin-11-one include other thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives . These compounds share similar core structures but differ in their substituents and functional groups. The uniqueness of 9-methyl-7-(4-methylphenyl)-11H-[1,3]oxazino[4’‘,5’‘:4’,5’]thieno[3’,2’:5,6]pyrido[3,2-c]cinnolin-11-one lies in its specific arrangement of rings and substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H14N4O2S

Molecular Weight

410.4 g/mol

IUPAC Name

6-methyl-2-(4-methylphenyl)-7-oxa-10-thia-5,12,20,21-tetrazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1(13),2,4(9),5,11,14,16,18,20-nonaen-8-one

InChI

InChI=1S/C23H14N4O2S/c1-11-7-9-13(10-8-11)16-17-20-21(23(28)29-12(2)24-20)30-22(17)25-18-14-5-3-4-6-15(14)26-27-19(16)18/h3-10H,1-2H3

InChI Key

IMJBJYKRURPSCF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=C3C4=C(C(=O)OC(=N4)C)SC3=NC5=C2N=NC6=CC=CC=C65

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C4=C(C(=O)OC(=N4)C)SC3=NC5=C2N=NC6=CC=CC=C65

Origin of Product

United States

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